The synthesis of 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine typically involves several steps that utilize readily available starting materials. One common synthetic route includes:
This synthetic route is advantageous due to its relative simplicity and the use of non-toxic reagents, making it suitable for larger-scale applications .
The molecular structure of 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine can be described as follows:
The compound features:
The structural characteristics contribute to its lipophilicity, potentially enhancing its bioavailability for medicinal applications .
5-Bromo-1-cyclopentyl-1H-pyrazol-3-amine participates in various chemical reactions typical for amines and heterocycles. Notable reactions include:
The mechanism of action for 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine primarily involves its role as an enzyme inhibitor. It binds to active sites on specific enzymes, thereby inhibiting their activity. This property makes it a candidate for therapeutic applications in conditions where enzyme regulation is critical, such as cancer and metabolic disorders.
Research indicates that this compound may interact with various molecular targets, influencing biochemical pathways relevant to disease progression .
Physical data such as boiling point and melting point are often not available or not specified for this compound due to its relatively recent synthesis and characterization .
5-Bromo-1-cyclopentyl-1H-pyrazol-3-amine has several scientific uses:
Halogenated aminopyrazoles constitute a critically important subclass of heterocyclic compounds where halogen atoms (fluorine, chlorine, bromine, or iodine) are incorporated into the pyrazole ring system alongside an amino functional group. The brominated derivatives, such as 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine, exhibit exceptional utility in synthetic chemistry due to the favorable reactivity of the carbon-bromine bond in transition metal-mediated cross-coupling reactions [2]. The bromine atom serves as an excellent leaving group, enabling palladium-catalyzed transformations including Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions that facilitate rapid structural diversification and complexity generation [8]. This reactivity profile transforms brominated aminopyrazoles into versatile synthetic intermediates for accessing complex molecular architectures that would otherwise require laborious multi-step syntheses.
Beyond their synthetic utility, the bromine substituent significantly modulates the physicochemical properties of aminopyrazoles. Computational studies indicate that bromination at the C5 position increases molecular polarizability and enhances lipophilicity, as evidenced by calculated logP values approximately 0.75 for 5-bromopyrazol-3-amine derivatives . This balanced lipophilicity promotes membrane permeability while maintaining sufficient aqueous solubility (predicted solubility >1.89 mg/mL) for biological evaluation . The halogen atom also influences the electron density distribution within the heterocyclic system, potentially enhancing hydrogen-bonding capabilities of the adjacent amino group and altering dipole moments that affect molecular recognition processes [5]. These combined characteristics render brominated aminopyrazoles particularly valuable for structure-activity relationship studies in medicinal chemistry campaigns.
The N1-substituted pyrazol-3-amines encompass a diverse structural family classified according to the nature of the substituent attached to the ring nitrogen (N1 position). The N1 modification fundamentally alters the compound's electronic distribution, steric profile, and conformational preferences while protecting this position from undesired metabolic oxidation [9]. Alkyl substituents, ranging from simple methyl groups to complex alicyclic systems like the cyclopentyl moiety in 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine, constitute the most prevalent substitution pattern [8] . These alkyl groups impart distinctive steric and electronic properties that influence both synthetic accessibility and biological activity.
Table 1: Structural and Calculated Properties of Representative N1-Substituted 5-Bromopyrazol-3-amines
N1-Substituent | Molecular Formula | Molecular Weight (g/mol) | Calculated logP | TPSA (Ų) | Rotatable Bonds |
---|---|---|---|---|---|
Methyl | C4H6BrN3 | 176.01 | 0.21 | 54.7 | 1 |
Isopropyl | C6H10BrN3 | 204.07 | 0.89 | 54.7 | 2 |
2-Methylpropyl | C7H12BrN3 | 218.09 | 1.23 | 54.7 | 3 |
Cyclopentyl | C8H12BrN3 | 230.11 | 1.45 | 54.7 | 1 |
Cyclopropylmethyl | C7H10BrN3 | 216.08 | 1.12 | 54.7 | 2 |
The cyclopentyl substitution in 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine represents a strategically optimized moiety that balances steric bulk with conformational flexibility. The alicyclic system adopts pseudo-equatorial and pseudo-axial conformations that can adapt to binding site topographies while providing significant hydrophobic bulk that enhances target affinity [4]. This substitution pattern shields the N1 position from enzymatic degradation while contributing approximately 1.45 log units to the overall lipophilicity . The constrained flexibility (only one rotatable bond between the ring and cyclopentyl group) reduces entropic penalties upon target binding compared to more flexible alkyl chains, potentially improving binding affinity . Furthermore, the cyclopentyl group creates a chiral center when asymmetrically substituted, although 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine itself does not exhibit stereoisomerism due to symmetry in the cyclopentane ring.
5-Bromo-1-cyclopentyl-1H-pyrazol-3-amine (CAS: 1368151-58-9; Molecular Formula: C8H12BrN3; Molecular Weight: 230.11 g/mol) exemplifies a strategically designed heterocyclic building block that integrates multiple pharmacophoric elements into a single molecular entity [4]. The aminopyrazole core serves as a bioisostere for purine bases, enabling competitive interactions with ATP-binding sites in various kinase targets [7]. This molecular mimicry underpins its utility in kinase inhibitor development, where the aminopyrazole scaffold frequently serves as a hinge-binding motif that forms critical hydrogen bonds with kinase backbone residues [7]. The bromine atom at the C5 position provides a synthetic handle for targeted structural elaboration through transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic, heteroaromatic, or alkenyl substituents that can probe complementary regions of the target binding site.
Table 2: Strategic Bond Formation via Cross-Coupling Reactions of 5-Bromo-1-cyclopentyl-1H-pyrazol-3-amine
Reaction Type | Catalytic System | Coupling Partners | Resulting Bond Formation | Application Context |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | Arylboronic acids | C5-aryl | Kinase inhibitor core diversification |
Buchwald-Hartwig | Pd2(dba)3/XPhos | Secondary amines | C3-aminoalkylation | Solubility-enhancing modifications |
Sonogashira | PdCl2(PPh3)2/CuI | Terminal alkynes | C5-alkynyl | Fluorescent probe development |
Heck | Pd(OAc)2/P(o-tol)3 | Acrylates | C5-alkenyl | Conformational constraint |
Quantum mechanical solvation analyses of structurally related halogenated 3-phenyl-5-aminopyrazoles reveal significant electrostatic interactions that correlate with solvent dielectric constants, suggesting these compounds maintain substantial polarity despite their hydrophobic substituents [5]. This amphiphilic character potentially enhances bioavailability by balancing membrane permeability with aqueous solubility. The cyclopentyl group specifically contributes to this balance by providing a hydrophobic domain that can engage in van der Waals interactions with protein binding pockets while the aminopyrazole moiety forms directional hydrogen bonds [7] . This dual binding capability makes 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine particularly valuable for targeting deep hydrophobic pockets adjacent to polar hinge regions in kinases, explaining its frequent appearance in structure-activity relationship studies for kinase inhibitor optimization [7].
The emergence of 3-aminopyrazole-based kinase inhibitors demonstrates the pharmacophoric value of this scaffold in targeting understudied kinases within the dark kinome [7]. For instance, optimized N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives have demonstrated potent inhibition of PCTAIRE kinases (CDK16, CDK17, CDK18) with nanomolar cellular potency (EC50 = 33 nM for CDK16) [7]. These findings validate the aminopyrazole core as a privileged scaffold in kinase inhibitor design and highlight the strategic importance of appropriately functionalized derivatives like 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine as starting points for medicinal chemistry programs targeting challenging enzyme classes. The compound's synthetic versatility, balanced physicochemical properties, and demonstrated bioactivity profile collectively establish its significance in contemporary heterocyclic chemistry and rational drug design.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4